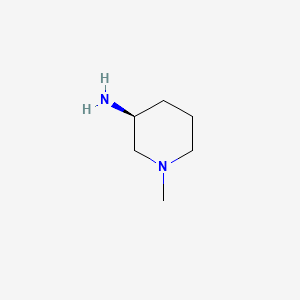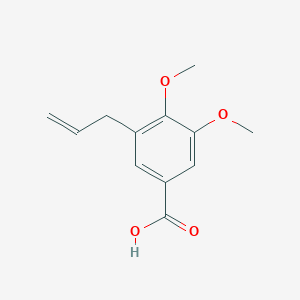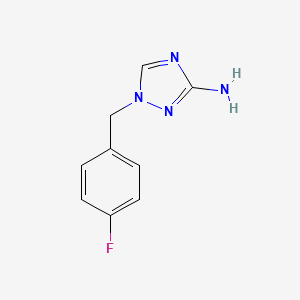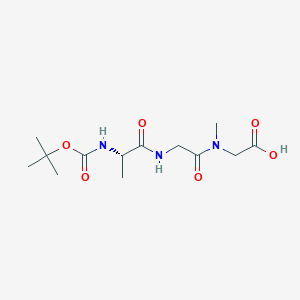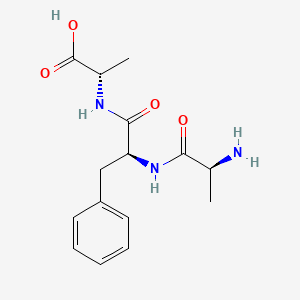![molecular formula C11H13NO B1277865 3-苄基-6-氧-3-氮杂双环[3.1.0]己烷 CAS No. 75390-09-9](/img/structure/B1277865.png)
3-苄基-6-氧-3-氮杂双环[3.1.0]己烷
概述
描述
3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane is a compound that belongs to the class of nitrogen-containing heterocycles, which are recognized for their presence in a variety of biologically active natural products, drugs, and agrochemicals. The synthesis and study of these compounds are of significant interest in the field of medicinal chemistry due to their potential applications in drug discovery and development .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been a subject of extensive research. A rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes, which are closely related to the target compound, has been developed using common chemicals such as benzaldehyde, allylamine, and cinnamic acid through intramolecular [2+2]-photochemical cyclization . Another efficient two-step multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been described, which serves as a promising building block for further derivatization . Additionally, 3-azabicyclo[3.1.0]hexanes have been synthesized via 1,5-C–H insertion of cyclopropylmagnesium carbenoids, demonstrating high yields and the potential for chiral synthesis using a chiral auxiliary .
Molecular Structure Analysis
The molecular structure of 6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo[3.1.0]hexane, a derivative of the target compound, has been elucidated through single-crystal x-ray diffraction. The study revealed that the aziridine ring is fused cis to the oxa-cyclopentane ring, and the bicyclic system adopts a boat conformation .
Chemical Reactions Analysis
The reactivity of 3-azabicyclo[3.1.0]hexane derivatives in chemical reactions is diverse. For instance, gold(I)-catalyzed three-component additions involving 3-oxabicyclo[3.1.0]hexanes have been reported, yielding products in high yields and moderate diastereoselectivities . Moreover, azabicyclo[3.1.0]hexane-1-ols have been used as intermediates for the asymmetric synthesis of biologically active compounds, demonstrating their versatility in selective rearrangement and ring cleavage reactions .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane are not detailed in the provided papers, the general properties of 3-azabicyclo[3.1.0]hexane derivatives can be inferred. These compounds are typically solid at room temperature, and their physical properties such as melting points, solubility, and crystallinity can vary depending on the substituents attached to the bicyclic framework . The chemical properties are influenced by the presence of the azabicyclo structure, which imparts reactivity towards various synthetic transformations, as evidenced by the diverse synthetic methods and reactions described in the literature .
科学研究应用
Synthesis and Structural Analysis
- 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane and its derivatives have been synthesized for various research purposes. For example, tris- and monoprotected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane skeleton have been synthesized using intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides (Gensini et al., 2002). Additionally, the crystal and molecular structure of compounds like 6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo-[3.1.0]hexane has been determined, which crystallizes in the monoclinic space group (Trefonas & Sato, 1966).
Chemical Reactions and Properties
- The compound has been used to explore various chemical reactions, such as photoisomerisation of alkenyl nitrone esters and peracid oxidation of pyrrolines (Black, Edwards & Laaman, 1998). It has also been used in studies involving tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and related structures (Wolan et al., 2011).
Biological Applications and Antimalarial Activity
- Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their in vitro activity against P. falciparum, highlighting its potential in antimalarial research (Ningsanont et al., 2003).
Asymmetric Synthesis and Molecular Design
- The compound has been integral in the development of asymmetric synthesis techniques, such as the synthesis of Azetidines from Imines under high pressure (Oishi et al., 1998), and in the design of molecules like 1-iodo- or 1-phenyl selenenyl-2-aryl-3-azabicyclo[3.1.0]hexane via electrophilic cyclization (Fu & Huang, 2008).
Conformational Analysis and Drug Design
- Bicyclo[3.1.0]hexane and its derivatives, including the 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane, have been recognized as interesting core structures in drug design due to their diverse biological activities. They have been used in the synthesis of potent broad-spectrum antibiotics and as conformationally locked analogues of nucleoside building blocks (Jimeno et al., 2011).
属性
IUPAC Name |
3-benzyl-6-oxa-3-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-4-9(5-3-1)6-12-7-10-11(8-12)13-10/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOHWZBGWRAMJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)CN1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431135 | |
| Record name | 3-benzyl-6-oxa-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane | |
CAS RN |
75390-09-9 | |
| Record name | 3-benzyl-6-oxa-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


